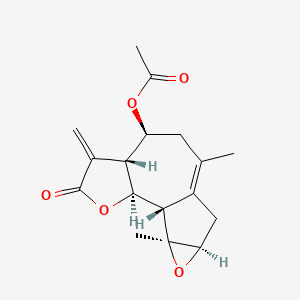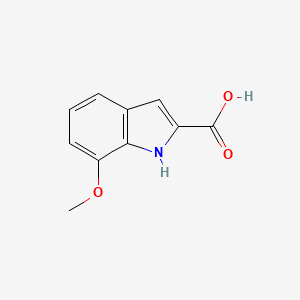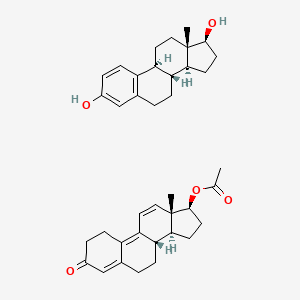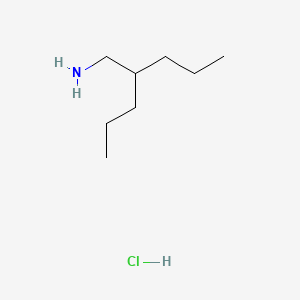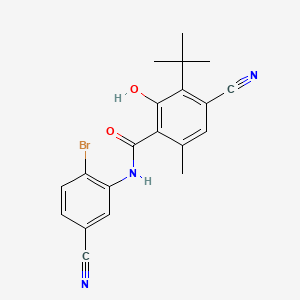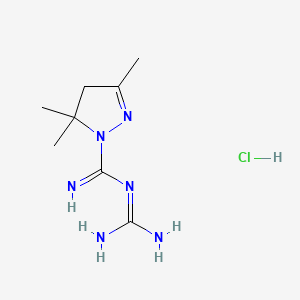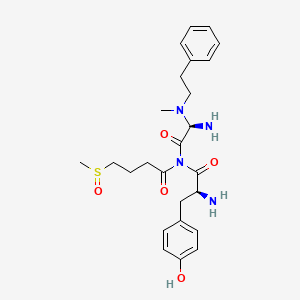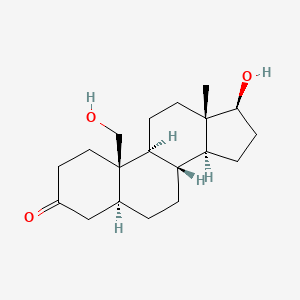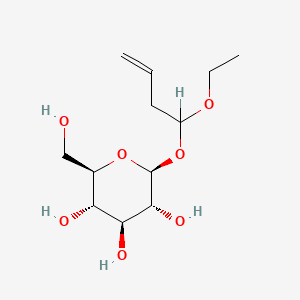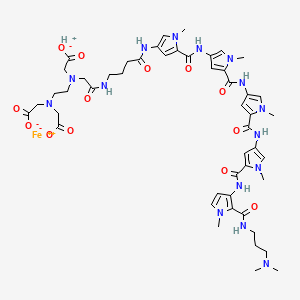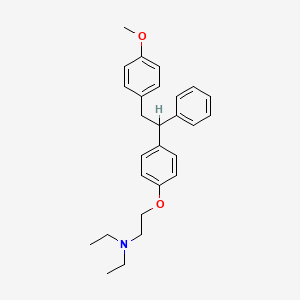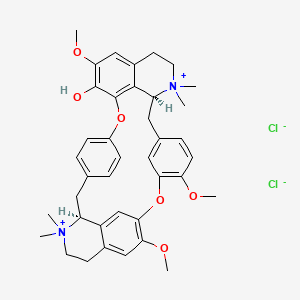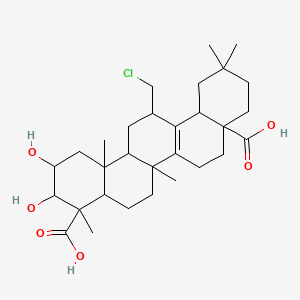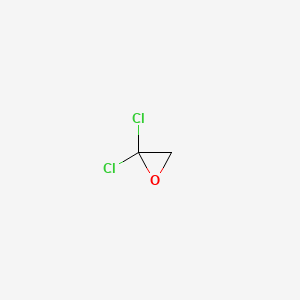
1,1-Dichloroethylene epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloroethylene epoxide is an epoxide.
1, 1-Dichloroethylene epoxide, also known as 2, 2-dichlorooxirane, belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). 1, 1-Dichloroethylene epoxide is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).
Aplicaciones Científicas De Investigación
Mechanisms of Cytotoxicity
1,1-Dichloroethylene (DCE) exposure causes lung and liver toxicities, with damage to bronchiolar Clara cells in the lung and necrosis of centrilobular hepatocytes in the liver. The primary metabolites formed from DCE in lung and liver microsomal incubations are epoxide, 2,2-dichloroacetaldehyde, and 2-chloroacetyl chloride. The formation of the epoxide is mainly mediated by CYP2E1, and these findings are consistent with the premise that lung and liver cytotoxicities induced by DCE are associated with in situ formation of the epoxide within the target cells (Forkert, 2001).
Pulmonary Bioactivation
DCE elicits lung cytotoxicity and targets Clara cells of bronchioles. The toxic effects are ascribed to CYP2E1-mediated formation of reactive intermediates including the DCE epoxide. Differential CYP2E1 levels in the lungs of various murine strains lead to differences in DCE bioactivation and lung damage. Immunohistochemical staining for epoxide-derived conjugates and cysteine-containing proteins in Clara cells supports the role of DCE epoxide in lung cytotoxicity (Forkert, Boyd & Ulreich, 2001).
Differential Metabolism in Livers
DCE causes hepatocellular necrosis, preferentially affecting centrilobular hepatocytes. The lesion is attributed to DCE oxidation mediated mainly by CYP2E1, resulting in the formation of reactive intermediates including the DCE epoxide. High expression of hepatic CYP2E1 in certain mouse strains coincides with increased DCE metabolism and enhanced severity of hepatotoxicity, indicating the critical role of DCE epoxide in liver damage (Forkert & Boyd, 2001).
Bioactivation by CYP2E1 and CYP2F2
Bioactivation of DCE in murine lung occurs via the catalytic activities of CYP2E1 and CYP2F2. This process leads to the formation of DCE epoxide, which is implicated in lung toxicity. The involvement of these enzymes in bioactivating DCE to the epoxide has been established through various analytical methods, confirming their role in mediating lung damage (Simmonds et al., 2004).
Propiedades
Número CAS |
68226-83-5 |
|---|---|
Nombre del producto |
1,1-Dichloroethylene epoxide |
Fórmula molecular |
C2H2Cl2O |
Peso molecular |
112.94 g/mol |
Nombre IUPAC |
2,2-dichlorooxirane |
InChI |
InChI=1S/C2H2Cl2O/c3-2(4)1-5-2/h1H2 |
Clave InChI |
DPVAHOUXGQHEOI-UHFFFAOYSA-N |
SMILES |
C1C(O1)(Cl)Cl |
SMILES canónico |
C1C(O1)(Cl)Cl |
Otros números CAS |
68226-83-5 |
Sinónimos |
1,1-dichloroethylene epoxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




